Divergent Base‑Mediated Reactivity: Exclusive Anthranil Formation vs. Expected Deprotection Products
Under Davis–Beirut conditions (KOH/MeOH), the target compound 4a does not yield the deprotection products (e.g., indole and o‑nitrobenzoic acid) that are observed for indole‑tethered o‑nitrobenzyl substrates [1]. Instead, the major isolated product is the anthranil 6a, formed via intramolecular N–N bond formation followed by dehydration and tautomerization [1]. This divergent outcome is uniquely driven by the nucleophilic benzimidazole nitrogen at the C‑2 position; replacing the benzimidazole with an alkoxy group restores the standard deprotection pathway [1].
| Evidence Dimension | Major reaction product under identical base‑mediated conditions |
|---|---|
| Target Compound Data | Anthranil 6a (isolated; m/z = 235), no detectable deprotection products (indole, o‑nitrobenzoic acid) |
| Comparator Or Baseline | Indole‑tethered o‑nitrobenzyl substrate 3a: yields indole and o‑nitrobenzoic acid (deprotection products); Alkoxy‑tethered o‑nitrobenzyl substrates: undergo standard photochemical deprotection |
| Quantified Difference | Product switch from deprotection (0% anthranil) to exclusive anthranil formation (100% of major product); side‑product 7 observed in up to 37% yield under non‑optimized conditions [1] |
| Conditions | KOH/MeOH, heat; optimized: NaOtBu (5 equiv.), DMF (0.05 M), microwave irradiation, 125 °C, 6 h [1] |
Why This Matters
This product‑switching capability renders the compound a unique mechanistic probe for studying N–N bond‑forming cascades and provides access to anthranil scaffolds that cannot be obtained from other nitrobenzyl‑bearing analogs using the same reaction manifold.
- [1] Zhu, J. S.; Son, J.-H.; Teuthorn, A. P.; Haddadin, M. J.; Kurth, M. J.; Tantillo, D. J. Diverting Reactive Intermediates Toward Unusual Chemistry: Unexpected Anthranil Products from Davis–Beirut Reaction. J. Org. Chem. 2017, 82, 10875–10882. View Source
